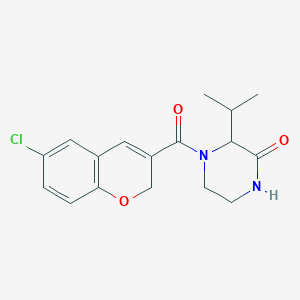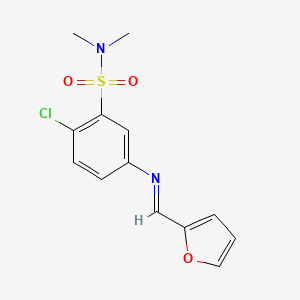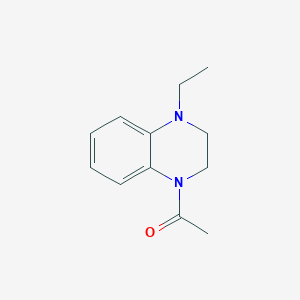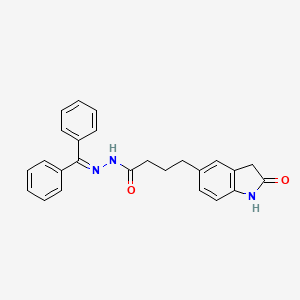
4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
作用机制
The mechanism of action of 4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets, including receptors, enzymes, and ion channels. For example, it has been shown to act as an agonist for serotonin receptors and a partial agonist for dopamine receptors. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In vivo studies have demonstrated that it can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of 4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one is its versatility in scientific research. It can be easily synthesized and modified to produce new compounds with improved pharmacological properties. It also exhibits a broad range of pharmacological activities, making it a useful tool for studying various molecular targets. However, one of the main limitations of 4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one. One direction is the development of new compounds based on its structure for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the exploration of its potential as a ligand for other molecular targets, including ion channels and transporters. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
合成方法
The synthesis of 4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one involves the reaction of 6-chloro-3-formylchromone with 3-isopropylpiperazine in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using various methods, including column chromatography, recrystallization, and distillation.
科学研究应用
4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its potential as a ligand for various receptors, including dopamine receptors and serotonin receptors. In drug discovery, it has been explored for its potential as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.
属性
IUPAC Name |
4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-10(2)15-16(21)19-5-6-20(15)17(22)12-7-11-8-13(18)3-4-14(11)23-9-12/h3-4,7-8,10,15H,5-6,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATZIVRIASLCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCN1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-chloro-2H-chromene-3-carbonyl)-3-propan-2-ylpiperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyclobutylmethyl)-N,7a-dimethyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7562256.png)

![[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7562266.png)
![4-[3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoyl]-3-propan-2-ylpiperazin-2-one](/img/structure/B7562269.png)
![2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B7562274.png)
![3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7562304.png)

![N-[(4-chlorophenyl)methyl]-N-methyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7562337.png)
![N-[[5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]thiophen-2-yl]methyl]acetamide](/img/structure/B7562342.png)


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-morpholin-4-ylbutan-2-yl)acetamide](/img/structure/B7562362.png)

![Methyl 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B7562366.png)